THPP-1
Overview
Description
Mechanism of Action
Target of Action
THPP-1, also known as Thiamine pyrophosphate (TPP or ThPP), is a potent and orally bioavailable inhibitor of phosphodiesterase 10A (PDE10A) . The primary targets of this compound are human and rat PDE10A . PDE10A is an enzyme that plays a crucial role in signal transduction by regulating intracellular concentrations of cyclic nucleotides .
Mode of Action
This compound interacts with its targets (PDE10A) by inhibiting their activity . This inhibition is achieved through competitive binding, where this compound competes with the substrate of the enzyme for the active site . The most important part of the this compound molecule from a catalytic standpoint is its thiazole ring . The negatively charged carbon on the ylide form of this compound is nucleophilic, and the first step of most this compound-dependent reactions is nucleophilic attack of the ylide carbon on a carbonyl group of the reaction substrate .
Biochemical Pathways
This compound affects several biochemical pathways due to its role as a cofactor that catalyzes several biochemical reactions . It is required in the cytosol for the activity of transketolase and in the mitochondria for the activity of pyruvate-, oxoglutarate- and branched chain keto acid de
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THPP-1 involves multiple steps, starting with the preparation of the core pyrido[4,3-d]pyrimidine structure. The key steps include:
Formation of the pyrido[4,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloropyridinyl group: This step involves the substitution of a hydrogen atom on the pyrido[4,3-d]pyrimidine core with a chloropyridinyl group.
Attachment of the methoxyethoxy group: This is usually done through an etherification reaction.
Formation of the imidazo[1,5-a]pyridinyl group: This involves a cyclization reaction to form the imidazo[1,5-a]pyridinyl ring, which is then attached to the pyrido[4,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: This includes adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
THPP-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products
Scientific Research Applications
THPP-1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe in studying the inhibition of phosphodiesterase 10A.
Biology: Employed in research on signal transduction pathways involving cyclic nucleotides.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as schizophrenia and Huntington’s disease.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Comparison with Similar Compounds
Similar Compounds
PK-THPP: Another potent inhibitor of phosphodiesterase 10A with a similar structure.
TAPP: A compound with similar inhibitory effects but different substituent groups.
TCPP: Another related compound with carboxyphenyl substituents.
Uniqueness
THPP-1 is unique due to its high specificity for phosphodiesterase 10A and its oral bioavailability. Compared to similar compounds, this compound has shown superior efficacy in preclinical studies and has a favorable pharmacokinetic profile .
Properties
IUPAC Name |
[2-(6-chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-imidazo[1,5-a]pyridin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O3/c1-32-10-11-33-22-16-13-29(23(31)20-18-4-2-3-8-30(18)14-26-20)9-7-17(16)27-21(28-22)15-5-6-19(24)25-12-15/h2-6,8,12,14H,7,9-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHLOPKIPKTRSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=NC2=C1CN(CC2)C(=O)C3=C4C=CC=CN4C=N3)C5=CN=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of THPP-1?
A: Research suggests this compound shows promise as a multi-functional agent for cancer treatment. Its structure allows for simultaneous photodynamic therapy (PDT) and photothermal therapy (PTT) upon irradiation with a single 660 nm laser. [] This dual-modality approach aims to enhance tumor growth inhibition. [] Additionally, this compound exhibits potential as an antipsychotic agent. Studies in rats and rhesus monkeys indicate antipsychotic-like effects and cognitive improvements. [, ]
Q2: How does the redox-responsiveness of this compound enhance its therapeutic and imaging capabilities?
A: In reducing environments, this compound exhibits enhanced 19F magnetic resonance imaging (MRI), fluorescence imaging (FLI), and PDT/PTT efficacies. [] This redox-responsive behavior suggests potential for improved tumor targeting and treatment monitoring.
Q3: What is known about the structure of this compound and its derivatives?
A: While the provided abstracts don't explicitly detail this compound's molecular formula or weight, they do mention key structural features. this compound incorporates a porphyrin core, likely derived from meso-tetrakis(para-hydroxyphenyl)porphyrin (THPP). [] Modifications include M-PEGylation and perfluoro-tert-butoxylation, contributing to its biocompatibility and imaging properties. [] Studies on similar compounds like meso-tetrakis (2, 3-dihydroxyphenyl) porphyrin (2, 3-OHPP) highlight the role of hydroxyl groups in forming J-aggregated supramolecular structures upon green laser irradiation. [] These aggregates could influence this compound's therapeutic efficacy and are visualized through techniques like Atomic Force Microscopy (AFM). []
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